molecular formula C20H20N4O2 B7168216 (2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone

(2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone

Cat. No.: B7168216
M. Wt: 348.4 g/mol
InChI Key: UGCJJIJEBQLXMT-UHFFFAOYSA-N
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Description

(2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an imidazole ring, a pyridine ring, and a morpholine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common reagents used in the synthesis include pyridine derivatives, imidazole derivatives, and morpholine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it valuable for various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone is unique due to its combination of imidazole, pyridine, and morpholine rings. This structural complexity allows for a wide range of chemical reactions and applications, setting it apart from simpler bipyridine derivatives.

Conclusion

This compound is a versatile and valuable compound in scientific research and industry. Its unique structure and reactivity make it a key player in the development of new materials, pharmaceuticals, and chemical processes. Continued research into its properties and applications will likely yield further insights and innovations.

Properties

IUPAC Name

(2-imidazol-1-ylpyridin-4-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-15-13-26-18(16-5-3-2-4-6-16)12-24(15)20(25)17-7-8-22-19(11-17)23-10-9-21-14-23/h2-11,14-15,18H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCJJIJEBQLXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1C(=O)C2=CC(=NC=C2)N3C=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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